1-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Description

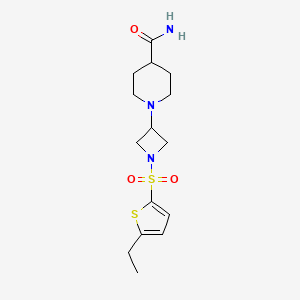

1-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core linked to an azetidine ring via a sulfonyl bridge. The azetidine moiety is substituted with a 5-ethylthiophen-2-yl group, while the piperidine ring terminates in a carboxamide functional group. This structure combines elements known for pharmacological relevance:

- Piperidine: A six-membered nitrogen-containing heterocycle frequently utilized in drug design due to its conformational flexibility and ability to modulate pharmacokinetic properties .

- Azetidine: A four-membered saturated ring that enhances metabolic stability and bioavailability compared to larger heterocycles.

- Carboxamide: A common pharmacophore in bioactive molecules, often associated with enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

1-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S2/c1-2-13-3-4-14(22-13)23(20,21)18-9-12(10-18)17-7-5-11(6-8-17)15(16)19/h3-4,11-12H,2,5-10H2,1H3,(H2,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFISOWXIVTOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The ethylthiophene-sulfonyl-azetidine group introduces sulfur-based polarity and aromaticity, contrasting with the chlorobenzyl () or naphthyl () groups in analogues. This may influence solubility and target selectivity.

- Core Modifications : Unlike the piperidin-4-one in , the carboxamide terminus in the target compound could enhance stability against metabolic oxidation.

Pharmacological Potential

- Antiviral Activity : Structural similarity to SARS-CoV-2 inhibitors () implies possible protease or polymerase targeting, though the ethylthiophene group may reduce blood-brain barrier penetration compared to naphthyl substituents.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the azetidine ring via cyclization reactions, often using tert-butyloxycarbonyl (Boc) protection to prevent side reactions .

- Step 2 : Sulfonylation of the azetidine nitrogen with 5-ethylthiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .

- Step 3 : Coupling the azetidine-sulfonyl intermediate with a piperidine-4-carboxamide derivative using amide bond-forming reagents like HATU or EDC .

- Optimization : Solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C), and purification via column chromatography or recrystallization improve yield (>60%) and purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the azetidine and piperidine rings, while 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (±5 ppm accuracy) and detects impurities .

- HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, especially for sulfonamide byproducts .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by HPLC quantification. Structural modifications (e.g., salt formation with oxalic acid) enhance aqueous solubility .

- Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS. The sulfonyl group may hydrolyze under acidic conditions, requiring pH-adjusted formulations .

Advanced Research Questions

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound's derivatives?

- Substituent Variation : Systematically modify the 5-ethylthiophene group (e.g., replacing ethyl with halogens or methyl) to evaluate effects on target binding. Similar studies on benzothiophene derivatives showed altered dopamine uptake inhibition .

- Bioisosteric Replacement : Replace the piperidine carboxamide with sulfonamide or triazole groups to improve metabolic stability while retaining affinity .

- In vitro Assays : Test derivatives in enzyme inhibition assays (e.g., kinases) or receptor binding studies (e.g., GPCRs) to correlate structural changes with activity .

Q. How should researchers approach resolving contradictions in biological activity data across different assay systems?

- Orthogonal Assays : Validate activity using both cell-free (e.g., SPR for binding kinetics) and cell-based (e.g., luciferase reporter) assays to rule out false positives .

- Compound Purity : Re-test batches with ≥98% purity (confirmed by HPLC) to exclude impurities as confounding factors .

- Assay Conditions : Standardize buffer pH, ionic strength, and temperature, as sulfonamide interactions are sensitive to microenvironmental changes .

Q. What in silico methods are suitable for predicting this compound's interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model sulfonyl-azetidine interactions with target proteins (e.g., kinases) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with azetidine nitrogen) .

- QSAR Models : Train models on derivatives with known IC₅₀ values to predict bioactivity and optimize logP/clogP for BBB penetration .

Q. How can metabolic stability and potential toxicity be evaluated during preclinical development?

- Microsomal Stability : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS. A half-life <30 minutes suggests need for prodrug strategies .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

- Genotoxicity : Perform Ames test (bacterial reverse mutation assay) and micronucleus assay in mammalian cells to rule out mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.